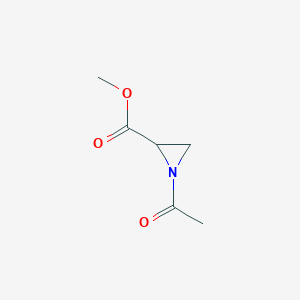

Methyl 1-acetylaziridine-2-carboxylate

Vue d'ensemble

Description

Methyl 1-acetylaziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of interest due to its unique structural features and reactivity, which make it a valuable building block in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 1-acetylaziridine-2-carboxylate can be synthesized through the reaction of methyl aziridine-2-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in acetonitrile at low temperatures (around -4°C) to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-acetylaziridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions that form a variety of products.

Substitution Reactions: The compound can participate in substitution reactions, particularly at the nitrogen atom, due to the electron-withdrawing effect of the acetyl group.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with an amine can yield an open-chain amide, while reaction with an alcohol can produce an ester .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

Methyl 1-acetylaziridine-2-carboxylate serves as a versatile building block in organic synthesis. Its unique aziridine structure allows for various transformations, including nucleophilic ring-opening reactions. These reactions are crucial for forming more complex molecules, particularly in the synthesis of pharmaceuticals and natural products.

Nucleophilic Ring Opening

Aziridines are known for their susceptibility to ring-opening reactions, which can yield valuable intermediates. The compound has been utilized in the synthesis of chiral amines and other derivatives through nucleophilic attack at the aziridine nitrogen or carbon atoms. For instance, the use of this compound in nucleophilic ring-opening has been demonstrated to produce various functionalized products with high stereochemical purity .

Synthesis of Chiral Compounds

The compound is instrumental in synthesizing enantiopure aziridine derivatives, which are essential in the pharmaceutical industry. Techniques such as selective crystallization and transesterification have been employed to isolate chiral forms of this compound, facilitating the production of biologically active compounds .

Medicinal Chemistry Applications

This compound has garnered attention for its potential therapeutic applications, particularly in developing anticonvulsant agents.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. Studies have explored its analogs in the context of lacosamide, a drug approved for treating partial-onset seizures. The structural modifications derived from this compound have been shown to enhance efficacy against seizures while minimizing side effects .

Agrochemical Development

The compound also plays a role in agrochemical synthesis, where it serves as a precursor for developing various agrochemicals. Its reactivity allows for modifications that can lead to effective pesticides and herbicides.

Enzymatic Hydrolysis

Research has demonstrated that methyl aziridine-2-carboxylates can be resolved with good stereochemical purity through enzymatic hydrolysis using lipases. This enzymatic approach is beneficial for producing agrochemicals with specific activity profiles .

Data Tables and Case Studies

The following tables summarize key findings and applications related to this compound:

Mécanisme D'action

The mechanism of action of methyl 1-acetylaziridine-2-carboxylate primarily involves its ability to undergo nucleophilic ring-opening reactions. This reactivity is driven by the high strain energy of the aziridine ring, which makes it highly susceptible to attack by nucleophiles . The resulting products can interact with various biological targets, such as enzymes, by forming covalent bonds with nucleophilic residues .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aziridine-2-carboxamide: Another aziridine derivative with similar reactivity but different substituents, used in medicinal chemistry.

Methyl aziridine-2-carboxylate: The precursor to methyl 1-acetylaziridine-2-carboxylate, with similar reactivity but lacking the acetyl group.

Uniqueness

The acetyl group, in particular, enhances the compound’s ability to participate in nucleophilic substitution reactions .

Activité Biologique

Methyl 1-acetylaziridine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a five-membered aziridine ring with an acetyl group and a carboxylate moiety. The compound can be represented structurally as follows:

This structure allows for various chemical reactions, particularly nucleophilic ring-opening, which is pivotal for its biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of commercially available precursors such as D- or L-serine methyl ester hydrochloride. The process includes:

- Formation of the Aziridine Ring : The initial step involves the creation of the aziridine structure through cyclization reactions.

- Acetylation : The aziridine is then acetylated to introduce the acetyl group.

- Carboxylation : Finally, a carboxylate group is introduced to yield the target compound.

This synthetic route has been optimized for yield and purity, allowing for further biological testing and application development .

Biological Activity

This compound exhibits several notable biological activities:

- Anticonvulsant Properties : It has been studied as a precursor for lacosamide, an anticonvulsant drug approved for treating partial-onset seizures. Research indicates that derivatives of this compound can modulate neuronal excitability .

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it acts as a substrate mimic for diaminopimelate epimerase, which is crucial in lysine biosynthesis in plants .

- Pharmacological Interactions : Studies have demonstrated that this compound can interact with various proteins, leading to unique pharmacological profiles. This includes covalent modifications that enhance the selectivity and efficacy of drug candidates derived from it .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of this compound derivatives in animal models. The results indicated significant reductions in seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit diaminopimelate epimerase revealed that specific derivatives could serve as irreversible inhibitors. This finding highlights the compound's role in developing new herbicides targeting lysine biosynthesis pathways in plants .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

methyl 1-acetylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGBXRMKZNVTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.